molecular formula C10H7N3S B10841427 2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine

2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine

Cat. No.: B10841427
M. Wt: 201.25 g/mol
InChI Key: TZWSJNFDGNIKAZ-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The thiazole ring is known for its presence in many biologically active molecules, while the pyrazine ring is often found in compounds with diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methyl-4-thiazolyl)ethynyl]pyrazine typically involves the coupling of a thiazole derivative with a pyrazine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiazole with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-4-thiazolyl)ethynyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine is unique due to the combination of the thiazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methyl-4-(2-pyrazin-2-ylethynyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-8-13-10(7-14-8)3-2-9-6-11-4-5-12-9/h4-7H,1H3

InChI Key

TZWSJNFDGNIKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=NC=CN=C2

Origin of Product

United States

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